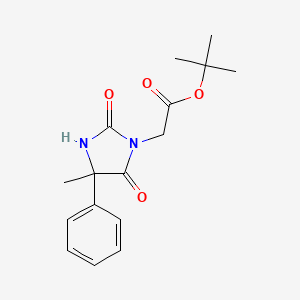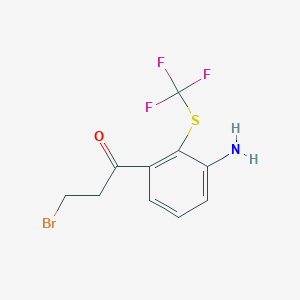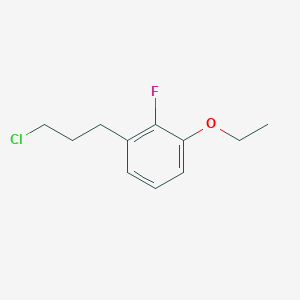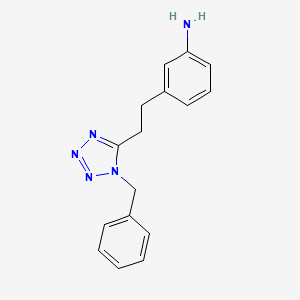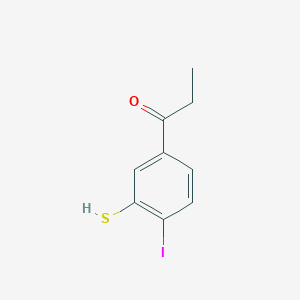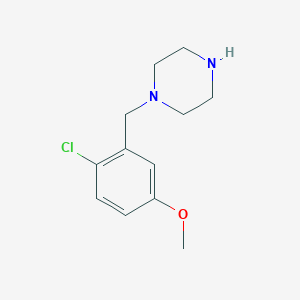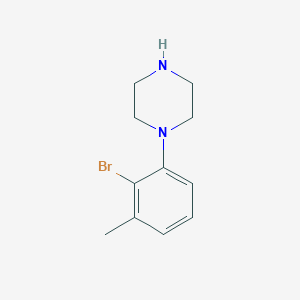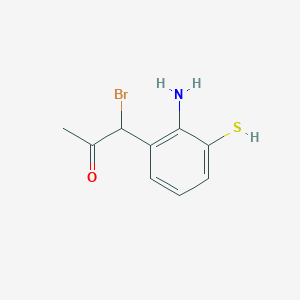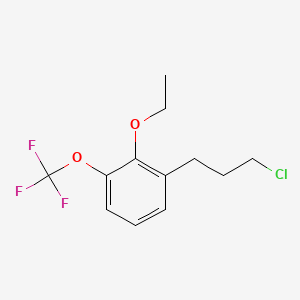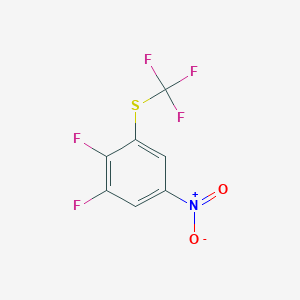
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S It is characterized by the presence of fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the trifluoromethylthio group. One common method includes:
Nitration: The starting material, 1,2-difluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of Trifluoromethylthio Group: The nitro-difluorobenzene intermediate is then reacted with a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride (CF3SCl), under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 1,2-Difluoro-5-amino-3-(trifluoromethylthio)benzene.
Oxidation: 1,2-Difluoro-5-nitro-3-(trifluoromethylsulfonyl)benzene.
Applications De Recherche Scientifique
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceuticals, especially those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the nitro and trifluoromethylthio groups can contribute to its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluoro-3-nitro-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
1,2-Difluoro-4-nitrobenzene: Lacks the trifluoromethylthio group.
1,2-Difluoro-5-nitrobenzene: Lacks both the trifluoromethylthio and additional fluorine groups.
Uniqueness
1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of fluorine, nitro, and trifluoromethylthio groups, which impart distinct chemical properties. The trifluoromethylthio group, in particular, can enhance lipophilicity and metabolic stability, making this compound valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H2F5NO2S |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
1,2-difluoro-5-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-4-1-3(13(14)15)2-5(6(4)9)16-7(10,11)12/h1-2H |
Clé InChI |
JYTJRXOOHKAFGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




